3-Bromo-2-tert-butyl-6-chloro-imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-tert-butyl-6-chloro-imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Mechanism of Action
Target of Action
It is known that imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
Imidazo[1,2-a]pyridine analogues have been studied for their anti-tuberculosis properties . The acute TB mouse model indicated a significant reduction of bacterial load when treated with certain doses of these compounds .
Biochemical Pathways
Imidazo[1,2-a]pyridine analogues have shown in vitro anti-tb activity against replicating and non-replicating tb .
Pharmacokinetics
It has been noted that certain imidazo[1,2-a]pyridine compounds displayed pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
Imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Preparation Methods
The synthesis of 3-Bromo-2-tert-butyl-6-chloro-imidazo[1,2-a]pyridine typically involves the reaction of α-bromoketones with 2-aminopyridines. This reaction proceeds via a one-pot tandem cyclization/bromination process. The reaction conditions often include the use of ethyl acetate as a solvent and tert-butyl hydroperoxide (TBHP) as an oxidizing agent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
3-Bromo-2-tert-butyl-6-chloro-imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using metal-free oxidation or photocatalysis strategies.
Reduction Reactions: Reduction can be achieved using common reducing agents, although specific conditions may vary.
Common reagents used in these reactions include TBHP, transition metal catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-2-tert-butyl-6-chloro-imidazo[1,2-a]pyridine has several scientific research applications:
Comparison with Similar Compounds
3-Bromo-2-tert-butyl-6-chloro-imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
3-Bromo-6-chloroimidazo[1,2-a]pyridine: Similar in structure but lacks the tert-butyl group.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-TB activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-bromo-2-tert-butyl-6-chloroimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClN2/c1-11(2,3)9-10(12)15-6-7(13)4-5-8(15)14-9/h4-6H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUPSOWFETTWCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(N2C=C(C=CC2=N1)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90587658 |
Source
|
Record name | 3-Bromo-2-tert-butyl-6-chloroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90587658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904813-68-9 |
Source
|
Record name | 3-Bromo-2-tert-butyl-6-chloroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90587658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.